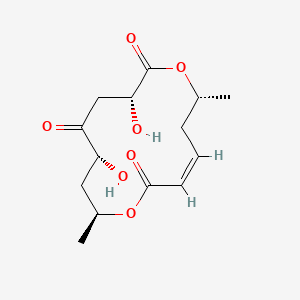
Grahamimycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Grahamimycin B, also known as this compound, is a useful research compound. Its molecular formula is C14H20O7 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Broad-Spectrum Antibiotic Activity
Grahamimycin B has shown promising results against a wide range of microorganisms:
- Bacterial Inhibition : It has demonstrated effectiveness against 36 species of bacteria, including both Gram-positive and Gram-negative strains. This broad-spectrum activity positions it as a potential candidate for treating resistant bacterial infections .
- Fungal Activity : The compound also exhibits antifungal properties against several pathogenic fungi, making it valuable in the treatment of fungal infections .
- Algal Control : Its efficacy extends to controlling harmful algal blooms by inhibiting 8 species of blue-green algae and 2 species of green algae .
Cancer Research Applications
Recent studies have indicated that grahamimycins may possess cytotoxic effects against cancer cell lines:
- Mechanism of Action : The cytotoxicity appears to be linked to the disruption of cellular processes in cancer cells. For example, research has shown that this compound can induce apoptosis in various cancer cell lines .
- Potential for Drug Development : Given its selective toxicity towards cancer cells while sparing normal cells, this compound is being investigated as a potential lead compound for developing new anticancer therapies .
Agricultural Applications
Biopesticide Potential
This compound’s antimicrobial properties suggest it could be utilized as a biopesticide:
- Pest Control : Its effectiveness against plant pathogens may offer an environmentally friendly alternative to synthetic pesticides, promoting sustainable agricultural practices .
- Crop Protection : Studies are ongoing to evaluate its application in protecting crops from fungal infections and enhancing plant health .
Biotechnology Applications
Biotechnological Innovations
The unique structure and properties of this compound open avenues for biotechnological applications:
- Biotransformation Processes : Its ability to inhibit microbial growth can be harnessed in bioprocesses to prevent contamination during fermentation and other industrial applications .
- Synthetic Biology : Researchers are exploring the potential for synthetic biology approaches to engineer microbial strains capable of producing this compound at scale .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
75979-94-1 |
|---|---|
Molekularformel |
C14H20O7 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
(3Z,6R,9R,12R,14S)-9,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradec-3-ene-2,8,11-trione |
InChI |
InChI=1S/C14H20O7/c1-8-4-3-5-13(18)20-9(2)6-10(15)11(16)7-12(17)14(19)21-8/h3,5,8-10,12,15,17H,4,6-7H2,1-2H3/b5-3-/t8-,9+,10-,12-/m1/s1 |
InChI-Schlüssel |
UPKYFPVASUJJTL-NZRRVRCFSA-N |
SMILES |
CC1CC=CC(=O)OC(CC(C(=O)CC(C(=O)O1)O)O)C |
Isomerische SMILES |
C[C@@H]1C/C=C\C(=O)O[C@H](C[C@H](C(=O)C[C@H](C(=O)O1)O)O)C |
Kanonische SMILES |
CC1CC=CC(=O)OC(CC(C(=O)CC(C(=O)O1)O)O)C |
Synonyme |
grahamimycin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















